Triethylene glycol
Overview
Description
Triethylene glycol is a colorless, odorless, and viscous liquid with the chemical formula C6H14O4. It is a member of the polyethylene glycol family and is known for its hygroscopic properties, meaning it readily absorbs moisture from the environment. This compound is widely used in various industries due to its versatility and unique properties .
Biochemical Analysis
Biochemical Properties
Triethylene glycol plays a significant role in biochemical reactions due to its hygroscopic nature, which allows it to absorb moisture from its surroundings . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This interaction can lead to the formation of metabolites such as glycoaldehyde and glycolic acid . Additionally, this compound can act as a plasticizer, interacting with proteins and altering their structural properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In dental applications, this compound dimethacrylate, a derivative of this compound, has been observed to induce cytotoxicity in oral melanocytes . This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress intracellular tyrosinase activity and dampen immune responses by reducing cytokine secretion . These effects highlight the potential impact of this compound on cell function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. This compound can inhibit or activate enzymes such as alcohol dehydrogenase, leading to the formation of various metabolites . It can also bind to proteins, altering their conformation and function. For instance, this compound’s hygroscopic nature allows it to dehydrate proteins, affecting their stability and activity . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and low volatility, which makes it suitable for long-term experiments . Repeated exposure to this compound vapors has been associated with minor health effects, such as irritation . Studies have shown that this compound can maintain its antimicrobial activity over extended periods, making it effective for air sanitization and disinfection . The stability and degradation of this compound in laboratory settings are crucial factors in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 90-day study with rats, high oral doses of this compound led to decreased body weights and increased kidney weights . At lower doses, the compound was minimally irritating to the skin and eyes . At higher doses, this compound exhibited toxic effects on development, such as decreased fetal weights and delayed skeletal development . These findings underscore the importance of dosage in determining the safety and efficacy of this compound in animal models.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes successive oxidations to form compounds such as glycoaldehyde, glycolic acid, and oxalic acid . These metabolic pathways involve enzymes like alcohol dehydrogenase and aldehyde dehydrogenase . The metabolism of this compound can impact metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for assessing the compound’s biochemical effects and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to be miscible with water and can easily diffuse across cell membranes . This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The compound’s hygroscopic nature also allows it to dehydrate fluids, influencing its distribution in biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be found in various cellular compartments, including the cytoplasm and organelles . The compound’s ability to bind to proteins and alter their conformation can affect its activity and function within specific subcellular locations . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylene glycol is commercially produced as a co-product of the oxidation of ethylene at high temperatures in the presence of a silver oxide catalyst. This process yields ethylene oxide, which is then hydrated to produce monoethylene glycol, diethylene glycol, this compound, and tetraethylene glycol .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Oxidation of Ethylene: Ethylene is oxidized at high temperatures using a silver oxide catalyst to produce ethylene oxide.
Hydration of Ethylene Oxide: Ethylene oxide is hydrated to form a mixture of glycols, including monoethylene glycol, diethylene glycol, this compound, and tetraethylene glycol.
Separation and Purification: The mixture is then separated and purified to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters.
Etherification: It can undergo etherification reactions to form ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alcohols and acid catalysts are typically employed.
Major Products:
Oxidation: Produces aldehydes and carboxylic acids.
Esterification: Forms esters.
Etherification: Results in the formation of ethers.
Scientific Research Applications
Triethylene glycol has a wide range of applications in scientific research and various industries:
Chemistry: Used as a solvent and a reagent in chemical synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Used as a dehydration agent in natural gas processing, a coolant in air conditioning systems, and a plasticizer in the production of vinyl polymers
Mechanism of Action
Triethylene glycol exerts its effects primarily through its hygroscopic properties, allowing it to absorb moisture from the environment. This property makes it effective as a dehydration agent in natural gas processing and as a component in humidity control systems. Additionally, its solvent properties enable it to dissolve various compounds, enhancing the solubility and stability of formulations .
Comparison with Similar Compounds
Triethylene glycol is part of the polyethylene glycol family, which includes similar compounds such as:
Ethylene glycol (C2H6O2): A simpler glycol with two hydroxyl groups.
Diethylene glycol (C4H10O3): Contains two ethylene glycol units.
Tetraethylene glycol (C8H18O5): Composed of four ethylene glycol units.
Uniqueness: this compound’s unique combination of hygroscopic properties, low volatility, and solvent capabilities make it particularly valuable in applications requiring moisture control, heat transfer, and solubility enhancement. Its higher molecular weight compared to ethylene glycol and diethylene glycol provides it with distinct physical and chemical properties, making it suitable for specific industrial and scientific applications .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4, Array | |
Record name | TRIETHYLENE GLYCOL | |
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Record name | triethylene glycol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |
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DSSTOX Substance ID |
DTXSID4021393 | |
Record name | Triethylene glycol | |
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Molecular Weight |
150.17 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |
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Flash Point |
330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |
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Density |
1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |
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Vapor Pressure |
less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |
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Impurities |
Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-27-6 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |
Record name | TRIETHYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.